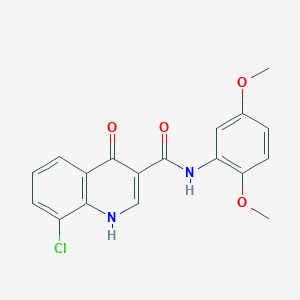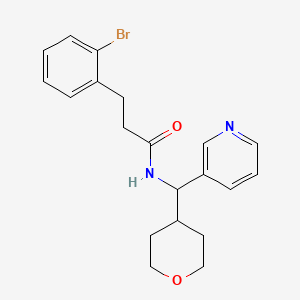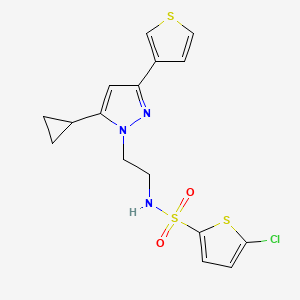
5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide compounds, particularly those involving pyrazole and thiophene moieties, is a complex process that typically involves multi-step reactions, including the formation of pyrazole derivatives from key precursors and the subsequent introduction of sulfonamide groups. Such processes highlight the synthetic challenges and creativity in the chemical synthesis of complex molecules, potentially involving reactions such as Suzuki–Miyaura cross-coupling for the construction of the thiophene sulfonamide framework (Noreen et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of compounds like 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide often involves advanced spectroscopic techniques, such as FT-IR and NMR spectroscopy, to elucidate their complex structures. The detailed structural characterization provides insights into the compound's molecular framework and is essential for understanding its reactivity and properties (Zhang Peng-yun, 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of sulfonamide compounds are influenced by their structural elements, including the presence of thiophene and pyrazole rings. These compounds participate in various chemical reactions, reflecting their potential for diverse chemical transformations and applications. For instance, sulfonamides exhibit a range of biological activities, which are often explored through synthetic modifications to optimize their properties (Mert et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Researchers have focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop potential antibacterial agents. The studies involve reacting precursors with various active methylene compounds to produce derivatives with significant antibacterial activities. This exploration has led to the identification of compounds exhibiting high antibacterial efficacy against a range of bacterial strains, highlighting the compound's potential in addressing antibiotic resistance issues (Azab, Youssef, & El-Bordany, 2013).
Carbonic Anhydrase Inhibition
Another key area of application is the inhibition of carbonic anhydrase isoenzymes, which is crucial for developing therapies for conditions like glaucoma and certain types of edema. Sulfonamide-based compounds, including variations of the mentioned chemical structure, have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isoenzymes. These studies have shown promising results, with some compounds demonstrating effective inhibitory activity and potential therapeutic applications in treating ocular hypertension and glaucoma (Büyükkıdan et al., 2017).
Anticancer Activity
Research has also extended to evaluating the cytotoxic effects of sulfonamide derivatives on various cancer cell lines. These studies aim to uncover novel anticancer agents by synthesizing and testing the biological activity of these compounds. Some newly synthesized sulfonamide derivatives have shown significant cytotoxicity against specific cancer cell lines, indicating their potential as lead compounds for developing new cancer therapies (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Propiedades
IUPAC Name |
5-chloro-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S3/c17-15-3-4-16(24-15)25(21,22)18-6-7-20-14(11-1-2-11)9-13(19-20)12-5-8-23-10-12/h3-5,8-11,18H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKKDCOLPZBVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(S3)Cl)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2489382.png)
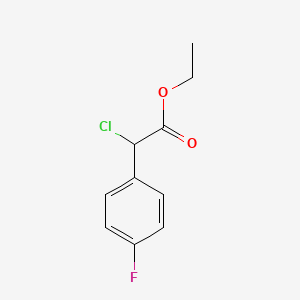
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B2489390.png)

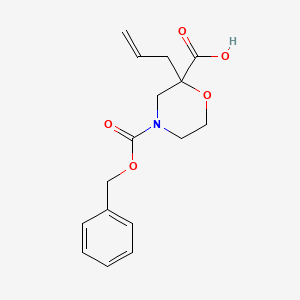
![3-(tert-butyl)-8b-hydroxy-4-oxo-4,8b-dihydroindeno[1,2-c]pyrazole-1(3aH)-carboxamide](/img/structure/B2489394.png)
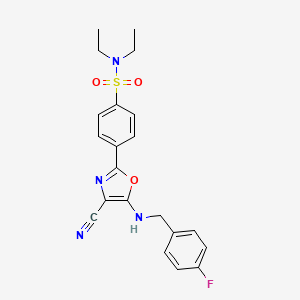
![4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2489397.png)
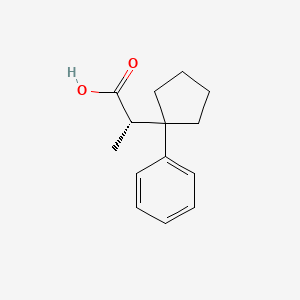
![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2489399.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2489400.png)
![(E)-3-[5-(4-bromophenoxy)-3-methyl-1-phenylpyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2489402.png)
